molecular formula C16H15ClN2O B12128522 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine

6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B12128522
M. Wt: 286.75 g/mol
InChI Key: BPIAEDNZOVPHPS-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminopyridine, 4-propoxybenzaldehyde, and a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and tuberculosis.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or enzymes essential for bacterial survival .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Propoxyphenyl)imidazo[1,2-a]pyridine: Lacks the chlorine atom at the 6th position.

    6-Chloro-2-phenylimidazo[1,2-a]pyridine: Lacks the propoxy group on the phenyl ring.

    6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: Has a methoxy group instead of a propoxy group

Uniqueness

6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both the chlorine atom and the propoxyphenyl group, which confer specific chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific research applications .

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

6-chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C16H15ClN2O/c1-2-9-20-14-6-3-12(4-7-14)15-11-19-10-13(17)5-8-16(19)18-15/h3-8,10-11H,2,9H2,1H3

InChI Key

BPIAEDNZOVPHPS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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